molecular formula C10H14O2 B14445047 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol CAS No. 76669-83-5

1,4,5,8-Tetrahydronaphthalene-4a,8a-diol

Cat. No.: B14445047
CAS No.: 76669-83-5
M. Wt: 166.22 g/mol
InChI Key: GZCDSGZXNMKSRQ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 4a and 8a positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate tetrahydronaphthalene, which is subsequently hydroxylated to yield the desired diol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or pyridine.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

1,4,5,8-Tetrahydronaphthalene-4a,8a-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, modulating cellular oxidative stress pathways.

Comparison with Similar Compounds

    1,4,5,8-Tetrahydronaphthalene: A precursor in the synthesis of the diol.

    1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Another naphthalene derivative with distinct chemical properties.

    1,2,3,4-Tetrahydronaphthalene: A related compound with different substitution patterns.

Uniqueness: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

76669-83-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,4,5,8-tetrahydronaphthalene-4a,8a-diol

InChI

InChI=1S/C10H14O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-4,11-12H,5-8H2

InChI Key

GZCDSGZXNMKSRQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2(C1(CC=CC2)O)O

Origin of Product

United States

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